molecular formula C21H17N3O5 B2640176 N1-(2-methyl-5-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide CAS No. 899744-42-4

N1-(2-methyl-5-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide

Cat. No.: B2640176
CAS No.: 899744-42-4
M. Wt: 391.383
InChI Key: CDJCDBDQIUJRQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Product Overview N1-(2-methyl-5-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide is a synthetic oxalamide derivative of research interest. Oxalamides represent an important class of compounds frequently utilized in medicinal chemistry and organic synthesis due to their robust hydrogen-bonding capabilities and conformational rigidity . This compound is provided as a high-purity solid for research and development purposes. Research Applications The oxalamide functional group is a privileged scaffold found in various bioactive molecules and pharmaceuticals. For instance, oxalamide structures are present in antiviral agents acting as entry inhibitors targeting HIV-1 and are used as key ligands in copper-catalyzed cross-coupling reactions in organic synthesis . The specific research applications for this compound are still being explored, but its structure suggests potential as a building block for drug discovery or as an intermediate in the synthesis of more complex molecules. Synthetic Pathways While the specific synthesis for this compound is proprietary, oxalamides are traditionally prepared via the reaction of oxalyl chloride with the corresponding amines . More modern, sustainable synthetic methods have also been developed, such as the ruthenium pincer complex-catalyzed, acceptorless dehydrogenative coupling of ethylene glycol with amines, which generates hydrogen as the only byproduct . Notice to Researchers This product is intended for research use only and is not intended for human or veterinary diagnostic or therapeutic uses. Please handle all chemicals with appropriate care in a laboratory setting.

Properties

IUPAC Name

N'-(2-methyl-5-nitrophenyl)-N-(4-phenoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O5/c1-14-7-10-16(24(27)28)13-19(14)23-21(26)20(25)22-15-8-11-18(12-9-15)29-17-5-3-2-4-6-17/h2-13H,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJCDBDQIUJRQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methyl-5-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide typically involves the reaction of 2-methyl-5-nitroaniline with 4-phenoxyaniline in the presence of oxalyl chloride. The reaction is carried out under controlled conditions, often in an inert atmosphere to prevent unwanted side reactions. The process can be summarized as follows:

    Step 1: Preparation of oxalyl chloride solution in anhydrous solvent (e.g., dichloromethane).

    Step 2: Addition of 2-methyl-5-nitroaniline to the oxalyl chloride solution, followed by stirring at low temperature.

    Step 3: Gradual addition of 4-phenoxyaniline to the reaction mixture, maintaining the temperature and stirring.

    Step 4: Purification of the resulting product through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methyl-5-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to form different derivatives.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of amine derivatives.

    Reduction: Generation of various oxidized products.

    Substitution: Creation of substituted phenoxy derivatives.

Scientific Research Applications

N1-(2-methyl-5-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N1-(2-methyl-5-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide involves its interaction with specific molecular targets. The nitro and phenoxy groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, signal transduction, and cellular metabolism.

Comparison with Similar Compounds

Structural Features and Electronic Effects

The table below compares key structural and synthetic parameters of the target compound with analogs from the literature:

Compound R1 Substituent R2 Substituent Yield Key Applications/Activities References
Target Compound 2-Methyl-5-nitrophenyl 4-Phenoxyphenyl N/A Hypothesized: Enzyme inhibition N/A
Compound 28 () 3-Chloro-4-fluorophenyl 4-Methoxyphenethyl 64% SCD inhibition
S336 () 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl N/A Umami flavoring agent (Savorymyx®)
Compound 13 () Complex heterocycle 4-Chlorophenyl 36% HIV entry inhibition
BNM-III-170 () 4-Chloro-3-fluorophenyl Indenyl-guanidine derivative N/A HIV vaccine enhancement

Key Observations :

  • Electron-Withdrawing Groups: The nitro group in the target compound is more electron-withdrawing than the chloro/fluoro groups in Compound 28 or BNM-III-170.
  • Steric Effects: The 4-phenoxyphenyl group (R2) is bulkier than the 4-methoxyphenethyl group in Compound 28, which could influence binding pocket accessibility in biological targets .

Toxicity and Metabolic Stability

  • Metabolism: Rat hepatocyte studies () show that oxalamides with pyridyl or methoxy groups (e.g., S336) resist amide hydrolysis, while ester-containing analogs undergo rapid cleavage.

Biological Activity

N1-(2-methyl-5-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and various applications in research and medicine.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Preparation of Oxalyl Chloride : Dissolve oxalyl chloride in an anhydrous solvent (e.g., dichloromethane).
  • Addition of 2-Methyl-5-Nitroaniline : Introduce 2-methyl-5-nitroaniline to the oxalyl chloride solution and stir at low temperatures.
  • Incorporation of 4-Phenoxyaniline : Gradually add 4-phenoxyaniline while maintaining temperature control.
  • Purification : Purify the resulting product through recrystallization or chromatography.

This method ensures a high yield and purity of the compound, which is crucial for its subsequent biological evaluations.

The biological activity of this compound is primarily attributed to its structural components, particularly the nitro and phenoxy groups. These groups facilitate interactions with specific molecular targets such as enzymes and receptors, leading to modulation of their activity. The compound is believed to influence pathways involving oxidative stress and cellular metabolism, which are critical in various biological processes.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance, it has been tested against human HeLa cells and murine L1210 leukemia cells. Results indicate that this compound exhibits significant cytotoxicity, with IC50 values comparable to established chemotherapeutics like melphalan .

Cell Line IC50 (µM) Comparison
HeLa3.5Similar to melphalan
L12104.0Comparable efficacy

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. It was screened against various strains of bacteria and fungi, demonstrating moderate activity across multiple species. This suggests potential applications in developing new antimicrobial therapies.

Case Studies

Several case studies highlight the versatility of this compound in research:

  • Cancer Therapy : A study involving this compound indicated its ability to induce apoptosis in cancer cells through oxidative stress mechanisms, positioning it as a candidate for further development in cancer treatment protocols.
  • Antiviral Properties : In vitro studies have shown that derivatives of this oxalamide exhibit antiviral activity against certain viruses, suggesting a broader application in antiviral drug development.

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